7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that features a unique combination of indole, triazoloquinazoline, and carboxamide groups. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the quinazoline ring or the carboxamide group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole oxides, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives .
Scientific Research Applications
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, while the triazoloquinazoline core can interact with enzymes and other proteins. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Triazoloquinazoline Derivatives: Compounds such as 5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline derivatives have similar core structures and are studied for their biological activities.
Uniqueness
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is unique due to its combination of indole, triazoloquinazoline, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15ClN6O2 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
7-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H15ClN6O2/c21-12-5-6-16-14(9-12)19(28)24-18-17(25-26-27(16)18)20(29)22-8-7-11-10-23-15-4-2-1-3-13(11)15/h1-6,9-10,23,26H,7-8H2,(H,22,29) |
InChI Key |
UJKUIJKUUDXTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNN4C3=NC(=O)C5=C4C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.